N-(2-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a methanesulfonyl group, and a piperidine carboxamide group
Preparation Methods
The synthesis of N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the bromination of a phenyl ring, followed by the introduction of a methanesulfonyl group and the formation of a piperidine ring. The final step involves the coupling of these intermediates to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Scientific Research Applications
N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways and cellular processes .
Comparison with Similar Compounds
N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
Benzamide, 2-bromo-N-methyl-: This compound has a similar bromophenyl group but differs in its overall structure and functional groups.
2-Bromo-N-(4-methylphenyl)acetamide: This compound also contains a bromophenyl group and a methylphenyl group but has different substituents and a simpler structure.
N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide: This compound is structurally similar but has variations in the positioning of the bromine and methyl groups.
Properties
Molecular Formula |
C20H23BrN2O3S |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-6-8-16(9-7-15)14-27(25,26)23-12-10-17(11-13-23)20(24)22-19-5-3-2-4-18(19)21/h2-9,17H,10-14H2,1H3,(H,22,24) |
InChI Key |
XIINCSDJPSZOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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